6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its benzoxazole ring, which is a crucial structure in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrophenyl sulfone, which is then reacted with 2-aminophenol under specific conditions to form the benzoxazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to cell signaling and enzyme inhibition.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrophenyl sulfone: A precursor in the synthesis of the target compound.
6-chlorobenzo[d]thiazol-2-yl derivatives: These compounds share structural similarities and have comparable biological activities.
Uniqueness
6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and sulfonyl group contribute to its stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C13H7ClN2O6S |
---|---|
Molecular Weight |
354.72 g/mol |
IUPAC Name |
6-chloro-3-(4-nitrophenyl)sulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H7ClN2O6S/c14-8-1-6-11-12(7-8)22-13(17)15(11)23(20,21)10-4-2-9(3-5-10)16(18)19/h1-7H |
InChI Key |
UKGIIBSJGNLYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C3=C(C=C(C=C3)Cl)OC2=O |
Origin of Product |
United States |
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